molecular formula C19H20N2O B2690683 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-84-9

3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2690683
CAS No.: 338414-84-9
M. Wt: 292.382
InChI Key: CSOFPHMQDXBMFW-CZIZESTLSA-N
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Description

Synthesis Analysis

The synthetic pathway for this compound involves the condensation of an isopropyl group with a piperazine moiety, followed by cyclization to form the indolone ring. Detailed synthetic methods and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one consists of an indolone core with an imino group attached to the 3-position. The 3,4-dimethylphenyl substituent enhances its lipophilicity and influences its biological activity .

Scientific Research Applications

Chemistry and Synthesis

  • Regioselective Catalysis : The compound plays a role in regioselective proton-catalyzed reactions, especially in the context of diarylmethylation of indoles. This is exemplified in the use of 3-isopropylindole in reactions with various carbinols, demonstrating selective formation of diarylmethylated derivatives (Pindur & Deschner, 1988).

Material Science

  • Synthesis of Novel Compounds : The compound is used in the synthesis of symmetric dialkyl 2,5-bis((2,6-dimethylphenyl)imino)-2,5-dihydrofuran-3,4-dicarboxylate derivatives. The process is notable for its high bond-forming efficiency and simple operation, leading to high yields (Maghsoodlou et al., 2014).

Molecular and Structural Analysis

  • Crystal Structure and Magnetic Properties : In molecular structure research, the compound has been utilized to synthesize new trinuclear Copper(II) complexes, providing insights into their crystal structure and magnetic properties. This kind of research is essential for understanding the coordination geometry and interactions in complex molecules (Filkale & Gangwar, 2020).

Sensory Applications

  • Fluorescence Sensing : The compound has been incorporated into lanthanide(III)-organic frameworks for luminescence sensing. These frameworks are selectively sensitive to benzaldehyde-based derivatives, highlighting the compound's potential in developing advanced fluorescence sensors (Shi et al., 2015).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)imino-1-propan-2-ylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOFPHMQDXBMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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